molecular formula C20H24N2O B4993245 1-(2,2-Diphenylethyl)piperidine-4-carboxamide

1-(2,2-Diphenylethyl)piperidine-4-carboxamide

Cat. No.: B4993245
M. Wt: 308.4 g/mol
InChI Key: NQCXKJMVFZAXLJ-UHFFFAOYSA-N
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Description

1-(2,2-Diphenylethyl)piperidine-4-carboxamide is a synthetic compound belonging to the piperidine class of chemicals Piperidine derivatives are known for their significant role in the pharmaceutical industry, often serving as key intermediates in the synthesis of various drugs

Preparation Methods

The synthesis of 1-(2,2-Diphenylethyl)piperidine-4-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the piperidine ring, which can be derived from commercially available piperidine or synthesized through cyclization reactions involving appropriate precursors.

    Substitution Reaction: The 2,2-diphenylethyl group is introduced through a substitution reaction, often involving the use of a Grignard reagent or an organolithium compound to form the desired carbon-carbon bond.

    Carboxamide Formation: The carboxamide functional group is introduced by reacting the substituted piperidine with an appropriate amide-forming reagent, such as an acid chloride or an anhydride, under controlled conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product, often utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

1-(2,2-Diphenylethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.

    Substitution: The piperidine ring can undergo substitution reactions with electrophiles, such as alkyl halides or acyl chlorides, to introduce new functional groups.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control to optimize reaction rates and selectivity.

Scientific Research Applications

1-(2,2-Diphenylethyl)piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders and pain management.

    Biological Studies: It is used in biological assays to study receptor binding and enzyme inhibition, providing insights into its pharmacological properties.

    Chemical Biology: The compound is employed in chemical biology research to investigate cellular pathways and molecular interactions, aiding in the discovery of new drug targets.

    Industrial Applications: In the chemical industry, it is utilized as an intermediate in the synthesis of complex organic molecules, contributing to the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 1-(2,2-Diphenylethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing cellular signaling pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its pharmacological profile and therapeutic potential.

Comparison with Similar Compounds

1-(2,2-Diphenylethyl)piperidine-4-carboxamide can be compared with other piperidine derivatives, such as:

    1-(2,2-Dimethylpropanoyl)-N-(1,2-diphenylethyl)piperidine-4-carboxamide: This compound features a similar piperidine core but with different substituents, leading to variations in its chemical and biological properties.

    1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine: A structurally related compound with a piperazine ring, known for its potent synthetic opioid activity.

    2-(4-(4-Acetylpiperazine-1-carbonyl)phenyl)piperidine: Another piperidine derivative with distinct functional groups, used in the synthesis of pharmaceutical agents.

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer unique chemical reactivity and potential therapeutic applications.

Properties

IUPAC Name

1-(2,2-diphenylethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c21-20(23)18-11-13-22(14-12-18)15-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,18-19H,11-15H2,(H2,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQCXKJMVFZAXLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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